molecular formula C6H7ClN2O3 B2652828 6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride CAS No. 2241139-75-1

6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride

Cat. No.: B2652828
CAS No.: 2241139-75-1
M. Wt: 190.58
InChI Key: DFTPENSNABWLKT-UHFFFAOYSA-N
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Description

6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride (CAS 1803601-59-3) is a high-purity chemical reagent serving as a versatile building block in medicinal chemistry and pharmaceutical research. Its multi-functional structure, featuring amino, hydroxyl, and carboxylic acid groups on a pyridine ring, makes it a valuable synthon for constructing complex molecules, particularly fused heterocycles like imidazo-pyridines, which are of significant interest for their biological activities as antiviral and immunosuppressive agents . The electron-deficient nature of the pyridine ring influences its reactivity, and the specific substitution pattern is relevant to microbial degradation pathways of similar pyridine derivatives, which are often explored for the biocatalytic production of fine chemicals . The compound is for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the material safety data sheet (MSDS) and handle the product using appropriate personal protective equipment.

Properties

IUPAC Name

6-amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c7-5-4(9)1-3(2-8-5)6(10)11;/h1-2,9H,(H2,7,8)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPENSNABWLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 5-hydroxy-3-pyridinecarboxylic acid with ammonia under specific conditions to introduce the amino group at the 6-position. The reaction conditions typically involve the use of a solvent such as water or ethanol and may require heating to facilitate the reaction. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and hydroxyl groups on the pyridine ring can participate in substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride serves as a fundamental building block in organic synthesis. It is used to create more complex molecules by undergoing various chemical reactions such as oxidation, reduction, and substitution.

Biology

  • Biological Activity : The compound has been studied for its potential interactions with biomolecules. Research indicates that it may modulate enzyme activity and influence receptor functions due to the presence of its functional groups .
  • Case Study : A study involving Burkholderia sp. MAK1 demonstrated that this compound could be utilized in bioconversion processes to produce hydroxylated derivatives of pyridine, indicating its potential in biocatalysis .

Medicine

  • Therapeutic Potential : The compound is being investigated for its medicinal properties, including its role as a precursor in drug development. It has shown promise in the synthesis of carboxamides, which are integral components of many pharmaceuticals.
  • Case Study : Research on related compounds has highlighted their effectiveness as selective inhibitors against various biological targets. For instance, derivatives of pyridine carboxylic acids have been shown to exhibit significant antimicrobial activity, suggesting that this compound could have similar therapeutic applications .

Electrosynthesis

The compound is utilized in electrosynthesis processes involving silver electrodes in the presence of carbon dioxide, leading to the production of 6-aminopyridine-3-carboxylic acid. This method showcases its utility in industrial chemical processes.

Resin-Bound Preparations

It plays a role in the preparation of resin-bound 2-aminoazines, which are important intermediates in organic synthesis.

Data Tables

Application AreaSpecific UseOutcomes/Results
ChemistryBuilding block for complex molecule synthesisFormation of various substituted pyridine derivatives
BiologyBioconversion using Burkholderia sp. MAK1High conversion rates of pyridine derivatives
MedicinePrecursor for drug developmentPotential therapeutic properties identified
IndustrialElectrosynthesisProduction of 6-aminopyridine derivatives
IndustrialResin-bound preparationsSynthesis of resin-bound 2-aminoazines

Mechanism of Action

The mechanism of action of 6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Analysis and Structural Analogues

The table below highlights key structural and functional differences between the target compound and related pyridine derivatives:

Compound Name Substituents Molecular Weight Key Features
6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride (hypothetical) -OH (C5), -NH₂ (C6), -COOH (C3), HCl ~233.6* Enhanced solubility (HCl salt), potential enzyme inhibition via H-bond donors.
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid -Cl/CH₃-phenyl (C5), -NH₂ (C6), -COOH (C3) 286.7 Bulky aryl substituent; likely improves lipophilicity for membrane penetration.
PF-01247324 -2,3,5-Trichlorophenyl (C5), -CONHCH₃ (C2) 344.6 Chlorinated aryl group and methylamide; antagonist activity in preclinical studies.
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride -CH₂NHCH₃ (C6), -COOCH₃ (C3), 2HCl ~315.2* Ester and methylamino groups; versatile synthetic intermediate for drug design.

*Calculated based on molecular formulas.

Key Observations:
  • Hydroxyl vs. Aryl Groups : The hydroxyl group in the target compound may confer higher polarity and metabolic susceptibility compared to chlorinated aryl derivatives like PF-01247324, which exhibit greater lipophilicity and stability .
  • Carboxylic Acid vs. Ester/Amide : The free carboxylic acid group in the target compound allows for salt formation (e.g., HCl) and direct conjugation, whereas ester/amide derivatives (e.g., ) are often prodrugs or synthetic intermediates.

Pharmacological and Biochemical Activity

Enzyme Inhibition Potential:
  • Pyridine derivatives with amino and hydroxyl groups (e.g., allopurinol, ) are known to inhibit enzymes like xanthine oxidase or viral proteases . The target compound’s hydroxyl and amino groups may similarly interact with catalytic sites of proteases (e.g., SARS-CoV-2 3CLpro) via hydrogen bonding or ionic interactions.
  • In contrast, chlorinated aryl derivatives (e.g., PF-01247324) often target G-protein-coupled receptors or ion channels due to enhanced hydrophobic interactions .
Metabolic Stability:
  • The hydroxyl group in the target compound may render it susceptible to oxidation or conjugation, as seen in bacterial oxygenases that cleave hydroxypyridine rings (). Chlorinated or methylated analogues (e.g., ) are typically more resistant to metabolic degradation.

Solubility and Stability

  • Hydrochloride Salts : The target compound’s HCl salt improves aqueous solubility, similar to nicardipine hydrochloride () and raloxifene hydrochloride (), which are formulated for enhanced bioavailability .
  • Acid Stability : Unlike ester-containing derivatives (e.g., ), carboxylic acid derivatives may exhibit pH-dependent stability, requiring formulation adjustments for oral delivery.

Biological Activity

6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride (commonly referred to as 6-AHPC) is a heterocyclic aromatic compound with significant potential in various biological applications. This compound features a pyridine ring with an amino group at position 6, a hydroxyl group at position 5, and a carboxylic acid group at position 3. Its unique structural attributes contribute to its diverse biological activities, including antimicrobial, anticancer, and enzyme modulation properties.

The biological activity of 6-AHPC primarily arises from its ability to interact with specific molecular targets. The amino and hydroxyl groups facilitate binding to enzymes and receptors, which may lead to modulation of their activity. This interaction can influence various biochemical pathways, resulting in significant biological effects such as:

  • Enzyme Inhibition : 6-AHPC can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria by interfering with cell wall synthesis and other critical cellular processes.
  • Antitumor Properties : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Overview

The following table summarizes the key biological activities associated with 6-AHPC:

Biological Activity Description References
AntimicrobialInhibits growth of bacteria such as Staphylococcus aureus and Escherichia coli
Enzyme ModulationInteracts with enzymes affecting metabolic pathways
AntitumorExhibits cytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies : Research indicates that 6-AHPC demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.25 mg/mL to 1 mg/mL against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
  • Enzyme Interaction Studies : In vitro assays have shown that 6-AHPC can bind to specific enzymes involved in metabolic pathways, modulating their activity. For example, it has been observed to inhibit enzymes responsible for bacterial cell wall synthesis, leading to reduced bacterial viability .
  • Cancer Research : A study investigating the anticancer properties of 6-AHPC found that it induced apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-5-hydroxypyridine-3-carboxylic acid hydrochloride, and what are their respective yields and purity profiles?

  • Methodological Answer : Synthesis typically involves coupling reactions using carbodiimides (e.g., EDC) and NHS to activate the carboxylic acid group for amidation or esterification. Starting materials like 5-hydroxypyridine derivatives (e.g., 5-aminopyridine-2-carboxylic acid analogs) are functionalized under controlled pH (4.5–6.5) in anhydrous solvents. Post-synthesis purification via reverse-phase chromatography (C18 columns) or recrystallization yields purity >95%, as validated by HPLC . For example, similar compounds (e.g., 3-amino-5-methylpyridine hydrochloride) achieve 97% purity using gradient elution with methanol-phosphate buffer systems .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides a linear range of 1–10 µg/mL (r² > 0.999) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms substitution patterns (e.g., amino and hydroxyl protons at δ 6.8–7.2 ppm; carboxylic acid carbonyl at δ 170–175 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks with <2 ppm mass error .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store desiccated at 2–8°C in amber vials to avoid hygroscopic degradation. Use anhydrous solvents (e.g., DMF, DMSO) for dissolution. Handling in a nitrogen atmosphere minimizes oxidation of the hydroxyl and amino groups. Safety protocols include PPE (gloves, goggles) and fume hood use due to potential respiratory irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents (EDC, DCC) with additives like HOBt to reduce racemization.
  • Temperature Control : Maintain 0–4°C during activation to suppress side reactions (e.g., dimerization).
  • Purification : Use preparative HPLC with a 10–40% acetonitrile gradient in 0.1% TFA to isolate the target compound from unreacted intermediates .

Q. What strategies resolve contradictory data on solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Profiling : Conduct shake-flask experiments in PBS (pH 7.4), methanol, and DMSO at 25°C. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λ = 260 nm).
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from protonation state changes; adjust mobile phase pH (2.5–6.0) to identify degradation pathways .

Q. What methodological considerations are critical for developing a validated HPLC protocol in complex matrices?

  • Methodological Answer :

  • Column Selection : Use a pentafluorophenyl (PFP) column for enhanced resolution of polar metabolites.
  • Validation Parameters :
  • Linearity : 5-point calibration (0.5–50 µg/mL) with RSD < 2%.
  • Recovery : Spike serum or tissue homogenates with known concentrations; recoveries should be 98–102% .
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD; 10:1 for LOQ) .

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